molecular formula C10H10ClFO B175128 4-(4-Fluorophenyl)butyryl chloride CAS No. 133188-66-6

4-(4-Fluorophenyl)butyryl chloride

Cat. No. B175128
M. Wt: 200.64 g/mol
InChI Key: OKGHRPHMHBMWMD-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)butyryl chloride is a chemical compound with the molecular formula C10H10ClFO . It is used as a building block in the synthesis of various other compounds .


Molecular Structure Analysis

The molecular structure of 4-(4-Fluorophenyl)butyryl chloride consists of a butyryl group (a four-carbon chain) attached to a fluorophenyl group (a benzene ring with a fluorine atom) via a carbonyl group .

Scientific Research Applications

Synthesis and Chemical Transformations

Research has demonstrated the synthesis of related fluorinated phenyl compounds and their utility in organic synthesis. For example, 4-fluorophenol has been used as a precursor in the synthesis of complex organic molecules, indicating that 4-(4-Fluorophenyl)butyryl chloride could serve as an intermediate in the synthesis of pharmacologically active compounds or in material science (Bandgar, Kasture, & Dudhmal, 2000). Additionally, fluorophenyl derivatives have been incorporated into metal-organic frameworks, suggesting potential applications in catalysis or as sensors (Bonacorso et al., 2003).

Catalysis and Chemical Reactions

The reactivity of fluorophenyl compounds under various conditions has been explored to understand their potential in catalytic processes. For instance, studies on the activation of C-H bonds in fluorophenyl compounds by platinum complexes shed light on new pathways for catalytic transformations, which might be applicable to 4-(4-Fluorophenyl)butyryl chloride (Crosby, Clarkson, & Rourke, 2009). Such studies highlight the compound's potential utility in developing new synthetic methodologies.

Material Science and Polymer Chemistry

Fluorophenyl groups have been utilized in the modification of polymers and in the creation of novel materials. Research into the electrochemical modification of polymers containing fluorophenyl units, for example, provides insights into the potential use of 4-(4-Fluorophenyl)butyryl chloride in the development of functional materials with specific electronic or optical properties (Soudan, Lucas, Breau, & Bélanger, 2000).

Environmental Applications

The degradation and environmental impact of fluorinated compounds, including those related to 4-(4-Fluorophenyl)butyryl chloride, have been studied to understand their behavior and potential risks. Sonochemical degradation research of fluorophenyl compounds can inform environmental management practices and degradation strategies for related chemicals (Goskonda, Catallo, & Junk, 2002).

properties

IUPAC Name

4-(4-fluorophenyl)butanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO/c11-10(13)3-1-2-8-4-6-9(12)7-5-8/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGHRPHMHBMWMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)butyryl chloride

Synthesis routes and methods

Procedure details

A mixture of 4-(4-fluorophenyl)butyric acid (68.2 g, 0.37 mol) and thionyl chloride (155 g, 1.3 mol) was refluxed for 1.25 h. The mixture was concentrated in vacuo to give 75.3 g (100%) of 4-(4-fluorophenyl)butyryl chloride)
Quantity
68.2 g
Type
reactant
Reaction Step One
Quantity
155 g
Type
reactant
Reaction Step One

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